molecular formula C11H10FN B11914678 8-Fluoro-2,5-dimethylquinoline

8-Fluoro-2,5-dimethylquinoline

Cat. No.: B11914678
M. Wt: 175.20 g/mol
InChI Key: PLVQOLKNXLQQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,5-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods often utilize more efficient and scalable processes, such as multicomponent one-pot reactions and solvent-free conditions. These methods aim to produce the compound in a more environmentally friendly and cost-effective manner .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2,5-dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

8-Fluoro-2,5-dimethylquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Fluoro-2,5-dimethylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 8-Fluoro-2,5-dimethylquinoline is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

8-fluoro-2,5-dimethylquinoline

InChI

InChI=1S/C11H10FN/c1-7-3-6-10(12)11-9(7)5-4-8(2)13-11/h3-6H,1-2H3

InChI Key

PLVQOLKNXLQQOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)F)C

Origin of Product

United States

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